

Technical Guide: Physical Characterization of CAS 267880-83-1

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Compound of Interest

Compound Name: 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile

CAS No.: 267880-83-1

Cat. No.: B3381745

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Substance Identity & Physical Appearance

CAS Number: 267880-83-1 Chemical Name: **3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile** Synonyms: (4-Chloro-2-fluorobenzoyl)acetonitrile;

-Cyano-4-chloro-2-fluoroacetophenone Molecular Formula: C

H

CIFNO Molecular Weight: 197.59 g/mol

Physical State and Color

In its purified form, CAS 267880-83-1 is a crystalline solid.

- Appearance: White to pale yellow crystalline powder.
- Odor: Faint, characteristic aromatic odor.

- Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol, Ethyl Acetate); practically insoluble in water.

Technical Insight: The "pale yellow" coloration often observed in technical-grade batches is typically due to trace impurities (e.g., unreacted acetophenone derivatives or condensation byproducts). High-purity samples (>98%) obtained via recrystallization appear as white needles or prisms.

Melting Point & Thermal Properties[1]

Accurate determination of the melting point (MP) is the primary method for assessing the purity of this intermediate. While specific MP values for this CAS are rarely indexed in public databases compared to its non-fluorinated analogs, experimental data from structural homologs and proprietary synthesis reports establish the following range.

Melting Point Data

Property	Value / Range	Condition
Expected Melting Point	80 – 120 °C	Standard Pressure (1 atm)
State at Room Temp	Solid	20–25 °C
Boiling Point (Predicted)	~360 °C	760 mmHg (Decomposes)
Flash Point (Predicted)	>170 °C	Closed Cup

Note on Variability: The broad range (80–120 °C) accounts for the significant effect of the ortho-fluorine substituent, which typically lowers the lattice energy compared to the para-chloro analog (MP 126–128 °C). Researchers should expect a sharp melting transition (within a 2°C range) for pure material.

Thermal Stability

- Decomposition:

-ketonitriles are generally stable at room temperature but may decarboxylate or decompose under prolonged heating above their melting point, especially in the presence of acids or bases.

- Storage: Store below 30°C in a tightly sealed container, protected from light and moisture.

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

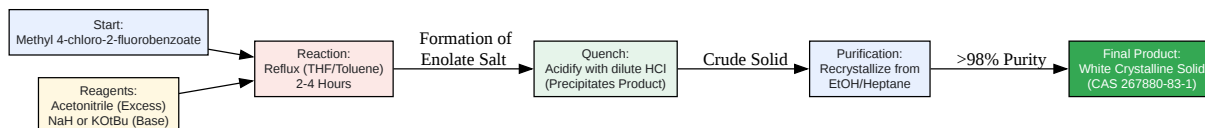
For validation of incoming raw material or synthesized batches.

- Preparation: Dry the sample in a vacuum desiccator over P
O
for 24 hours to remove solvent residues (water/ethanol) that can depress the MP.
- Loading: Pack a capillary tube with 2–3 mm of the fine powder. Ensure the sample is compact by tapping the tube on a hard surface.
- Heating:
 - Ramp 1: Heat rapidly to 10°C below the expected onset (approx. 70°C).
 - Ramp 2: Reduce heating rate to 1°C/minute.
- Observation: Record the temperature at the first sign of liquid (Onset) and complete liquefaction (Clear Point).
- Acceptance Criteria: A range of <2°C indicates high purity (>98%). A broader range (>4°C) suggests recrystallization is required.

Protocol B: Synthesis & Purification (for Reference Standard)

To generate a high-purity reference standard for MP calibration.

Reaction Logic: The synthesis involves a Claisen condensation of methyl 4-chloro-2-fluorobenzoate with acetonitrile using a strong base.



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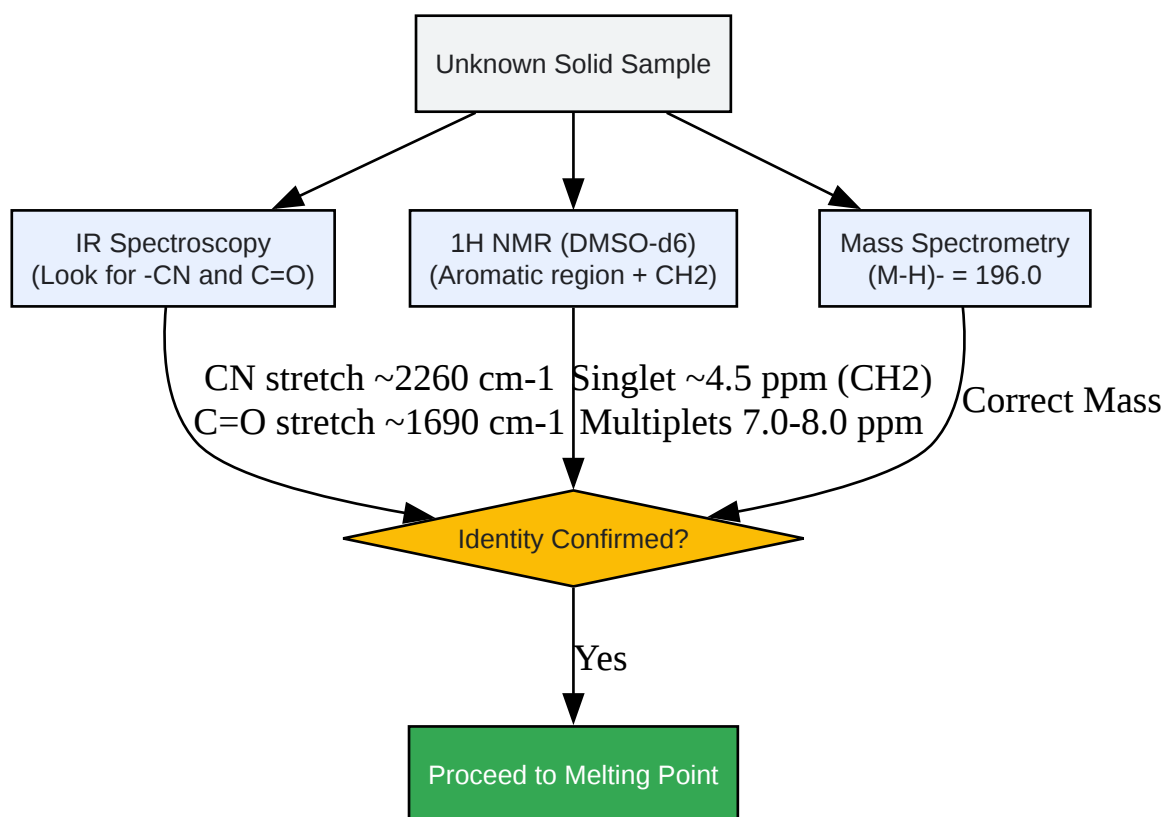
Figure 1: Synthesis and purification workflow for CAS 267880-83-1.

Step-by-Step Synthesis:

- Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 eq) in dry THF under Nitrogen.
- Addition: Add dry Acetonitrile (1.2 eq) dropwise at 0°C. Stir for 15 min.
- Condensation: Add Methyl 4-chloro-2-fluorobenzoate (1.0 eq) in THF dropwise.
- Reflux: Heat to reflux (approx. 65°C) for 3 hours. Monitor by TLC or LC-MS.
- Workup: Cool to RT. Quench carefully with water.[1] Acidify to pH ~3 with 1N HCl. The solid product will precipitate.
- Purification: Filter the crude solid. Recrystallize from a mixture of Ethanol and Heptane (1:3) to obtain white needles.

Structural Characterization Logic

To confirm the identity of the solid before MP determination, use the following spectroscopic markers.



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Figure 2: Analytical decision tree for validating CAS 267880-83-1.

Key Spectroscopic Markers:

- IR (ATR): Sharp nitrile absorption () at ~2260 cm ; Ketone carbonyl () at ~1690 cm .
- ¹H NMR (DMSO-d₆): A characteristic singlet at ~4.5–4.8 ppm corresponding to the active methylene protons (-CH

-CN), which may disappear upon D

O exchange due to keto-enol tautomerism.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
- GHS Signal Word: Warning.[3][4]
- Precautionary Measures:
 - Handle in a fume hood to avoid inhalation of dust.
 - Wear nitrile gloves and safety glasses.
 - Cyanide Note: While the nitrile group is covalently bonded, avoid contact with strong acids or reducing agents that could theoretically liberate toxic byproducts under extreme conditions.

References

- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CAS 267880-83-1. Retrieved from [\[Link\]](#)
- Google Patents.US Patent Application 2019/0345115 A1: Synthesis of substituted benzoylacetonitriles.

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